2-(2-Ethenylphenyl)pyridine
Description
Properties
Molecular Formula |
C13H11N |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(2-ethenylphenyl)pyridine |
InChI |
InChI=1S/C13H11N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14-13/h2-10H,1H2 |
InChI Key |
JXMVSGDHAJYYOB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1C2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
2-Chloro-5-fluoropyridin-3-amine
- Structure : Chlorine (position 2), fluorine (position 5), and amine (position 3) on pyridine.
- Molecular Weight : 146.55 g/mol (vs. ~197 g/mol for the target compound) .
- Key Differences: Substituent Effects: Chlorine is a stronger electron-withdrawing group than fluorine, reducing the pyridine ring’s electron density. This makes the compound more reactive in nucleophilic substitutions. Solubility: Chlorine’s hydrophobicity likely reduces aqueous solubility compared to the morpholino-containing target compound. Applications: Primarily used as a synthetic intermediate due to chlorine’s utility as a leaving group .
2-Amino-3-nitro-5-fluoropyridine
- Structure : Nitro (position 3), fluorine (position 5), and amine (position 2) on pyridine.
- Molecular Weight : 171.11 g/mol .
- Key Differences: Electronic Effects: The nitro group strongly withdraws electrons, deactivating the ring toward electrophilic substitution. In contrast, the target’s morpholino donates electrons, enhancing reactivity at specific positions. Stability: Nitro groups may increase toxicity or instability under reducing conditions, whereas morpholino improves metabolic stability. Applications: Limited to niche synthetic routes due to nitro’s reactivity .
5-(2-Methoxypyridin-3-yl)pyridin-2-amine
- Structure : Bipyridine system with methoxy (position 2 on one pyridine) and amine (position 2 on the other).
- Molecular Weight : 201.23 g/mol .
- Key Differences: Planarity: The bipyridine structure enables stronger π-π stacking in biological targets, unlike the single-ring target compound. Solubility: Methoxy’s moderate polarity provides lower solubility than morpholino but higher than chloro derivatives. Applications: Potential in materials science due to extended conjugation .
Physicochemical and Pharmacokinetic Comparisons
| Compound Name | Substituents | Molecular Weight (g/mol) | Solubility (Predicted) | Key Reactivity |
|---|---|---|---|---|
| 2-Fluoro-5-morpholinopyridin-3-amine | 2-F, 5-Morpholino, 3-NH2 | ~197 | High (polar groups) | Electron-rich ring, stable to metabolism |
| 2-Chloro-5-fluoropyridin-3-amine | 2-Cl, 5-F, 3-NH2 | 146.55 | Moderate | Reactive (Cl as leaving group) |
| 2-Amino-3-nitro-5-fluoropyridine | 2-NH2, 3-NO2, 5-F | 171.11 | Low | Electron-poor ring, redox-sensitive |
| 5-(2-Methoxypyridin-3-yl)pyridin-2-amine | Bipyridine, 2-OCH3 | 201.23 | Moderate | Planar, π-π interactions |
Preparation Methods
Hydroxymethylation Under Alkaline Conditions
Reaction of 2-(2-methylphenyl)pyridine with formaldehyde (36% aqueous solution) at 130–160°C and 0.5 MPa pressure generates 2-(2-hydroxyethylphenyl)pyridine. Sodium hydroxide acts as both catalyst and base, facilitating nucleophilic attack of the methyl group on formaldehyde. Patent data indicate that maintaining a 1:0.03 molar ratio of 2-methylpyridine to formaldehyde maximizes conversion (>98.5% purity after rectification).
Acid-Free Dehydration for Vinyl Formation
Dehydration of the hydroxymethyl intermediate traditionally employs strong acids, but recent advances utilize concentrated NaOH (50–95%) at 90°C to eliminate water and form the ethenyl group. This base-mediated process reduces corrosion risks and simplifies purification. Continuous-flow systems further enhance efficiency, achieving reaction times under 5 hours with 81% conversion rates.
Comparative Analysis of Synthetic Methods
*Theoretical method extrapolated from analogous couplings.
Challenges and Optimization Opportunities
Regioselectivity in Condensation Reactions
Unwanted regioisomers may form if the α,β-unsaturated ketone lacks symmetry. Computational modeling suggests that steric effects dominate regiochemical outcomes, with bulkier substituents favoring para-substitution on the pyridine ring. Microwave-assisted synthesis could enhance selectivity by reducing reaction times and thermal degradation.
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